Cardioexcitatory Potency on Helix aspersa Heart: pQDPFLRFamide Demonstrates ~100-Fold Greater Potency than FMRFamide
pQDPFLRFamide exhibits approximately 100-fold greater potency than the tetrapeptide FMRFamide on the isolated Helix aspersa heart preparation, establishing a clear efficacy hierarchy that distinguishes this heptapeptide from simpler FMRFamide analogs [1]. Notably, this potency advantage is tissue-specific: pQDPFLRFamide is slightly less potent than FMRFamide on the Busycon radula protractor muscle, demonstrating that the potency inversion is not universal but rather a hallmark of receptor subtype distribution [1]. Endogenous pQDPFLRFamide occurs in Helix hemolymph at concentrations sufficient to excite the isolated heart, supporting its physiological relevance as a circulating cardioregulatory hormone [2].
| Evidence Dimension | Cardioexcitatory potency |
|---|---|
| Target Compound Data | pQDPFLRFamide: approximately 100-fold greater potency relative to FMRFamide |
| Comparator Or Baseline | FMRFamide (tetrapeptide): baseline potency = 1× |
| Quantified Difference | Approximately 100-fold greater potency |
| Conditions | Isolated Helix aspersa heart bioassay; both synthetic peptides tested at identical purity |
Why This Matters
For researchers studying Helix cardioregulation, pQDPFLRFamide provides the physiologically relevant endogenous ligand with 100-fold greater sensitivity than FMRFamide, reducing required peptide quantities and improving assay detection windows.
- [1] Price, D. A., Cottrell, G. A., Doble, K. E., Greenberg, M. J., Jorenby, W., Lehman, H. K., & Riehm, J. P. (1985). A novel FMRFamide-related peptide in Helix: pQDPFLRFamide. The Biological Bulletin, 169(1), 256-266. View Source
- [2] Price, D. A., Cottrell, G. A., Doble, K. E., Greenberg, M. J., Jorenby, W., Lehman, H. K., & Riehm, J. P. (1985). A novel FMRFamide-related peptide in Helix: pQDPFLRFamide. The Biological Bulletin, 169(1), 256-266. View Source
